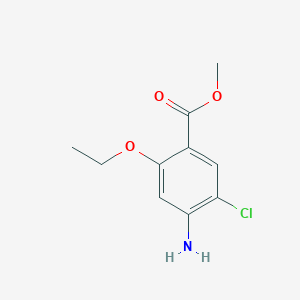

methyl 4-amino-5-chloro-2-ethoxybenzoate

CAS No.:

Cat. No.: VC13794387

Molecular Formula: C10H12ClNO3

Molecular Weight: 229.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12ClNO3 |

|---|---|

| Molecular Weight | 229.66 g/mol |

| IUPAC Name | methyl 4-amino-5-chloro-2-ethoxybenzoate |

| Standard InChI | InChI=1S/C10H12ClNO3/c1-3-15-9-5-8(12)7(11)4-6(9)10(13)14-2/h4-5H,3,12H2,1-2H3 |

| Standard InChI Key | NMGBXFJAUQDKNO-UHFFFAOYSA-N |

| SMILES | CCOC1=CC(=C(C=C1C(=O)OC)Cl)N |

| Canonical SMILES | CCOC1=CC(=C(C=C1C(=O)OC)Cl)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of methyl 4-amino-5-chloro-2-ethoxybenzoate is CHClNO, yielding a molecular weight of 229.66 g/mol . This places it within a class of moderately polar organic compounds capable of participating in hydrogen bonding due to its amino and ester functional groups.

Structural Features and Isomerism

The compound’s structure is defined by:

-

Amino group (-NH): Positioned para to the ester group, enhancing reactivity in electrophilic substitution reactions.

-

Chlorine atom: Located meta to the amino group, contributing to steric and electronic effects.

-

Ethoxy group (-OCHCH): Ortho to the ester, influencing solubility and steric hindrance .

Key derivatives include methyl 4-acetamido-5-chloro-2-ethoxybenzoate (CHClNO), where the amino group is acetylated .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 4-amino-5-chloro-2-ethoxybenzoate can be inferred from analogous pathways for methoxy-substituted derivatives :

-

Ethylation of 4-Amino-5-chloro-2-hydroxybenzoic Acid:

-

Chlorination of Methyl 4-Amino-2-ethoxybenzoate:

-

Deacetylation of Methyl 4-Acetamido-5-chloro-2-ethoxybenzoate:

Key Reaction Conditions

-

Chlorination: Conducted at 0–5°C with iodobenzene dichloride to ensure regioselectivity .

-

Ethylation: Requires anhydrous conditions to prevent hydrolysis of the ethoxy group .

-

Esterification: Catalyzed by sulfuric acid or thionyl chloride in methanol .

Physicochemical Properties

Solubility and Stability

-

Water solubility: Estimated at <1 g/L due to hydrophobic ethoxy and aromatic groups .

-

Organic solubility: Soluble in dimethyl sulfoxide (DMSO), methanol, and ethyl acetate .

-

Stability: Sensitive to prolonged exposure to light and moisture, necessitating storage at 2–8°C .

Spectroscopic Data

Pharmaceutical Applications

Role as a Synthetic Intermediate

Methyl 4-amino-5-chloro-2-ethoxybenzoate serves as a precursor to antiemetic agents such as metoclopramide and its derivatives . For example:

-

Metoclopramide synthesis: Reacting the compound with N,N-diethyl ethylenediamine forms the active pharmaceutical ingredient (API) .

Biotransformation Studies

The compound is a metabolite of acetylated analogs like methyl 4-acetamido-5-chloro-2-ethoxybenzoate, which undergo hepatic deacetylation in vivo .

Challenges and Future Directions

Synthetic Optimization

Current yields for chlorination and deacetylation steps rarely exceed 70%, necessitating catalyst development (e.g., phase-transfer catalysts) .

Expanding Therapeutic Applications

Ongoing research explores derivatives for gastroprokinetic agents and dopamine D receptor antagonists .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume